molecular formula C20H20F3N7O2 B2631025 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide CAS No. 1797902-82-9

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide

Cat. No.: B2631025
CAS No.: 1797902-82-9
M. Wt: 447.422
InChI Key: GUPGRCYCWDCWGT-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20F3N7O2 and its molecular weight is 447.422. The purity is usually 95%.
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Scientific Research Applications

Androgen Receptor Downregulator for Prostate Cancer Treatment

A study discussed the discovery of AZD3514, a compound that acts as an androgen receptor downregulator, being evaluated for the treatment of advanced prostate cancer. This research exemplifies how structural modifications, including the introduction of solubilizing end groups and reduction of triazolopyridazine moiety, can address drug property issues and lead to clinical trial candidates (Bradbury et al., 2013).

Anticonvulsant Drug Structure and Electronic Properties

Another paper examined the crystal structures and electronic properties of anticonvulsant compounds, highlighting the importance of the structural arrangement and electronic delocalization in therapeutic efficacy. Although this research focuses on compounds structurally distinct from the one queried, it emphasizes the scientific interest in understanding how modifications to heterocyclic compounds affect biological activity (Georges et al., 1989).

Glycine Transporter 1 Inhibitor Development

Further research identified a structurally diverse compound as a potent glycine transporter 1 (GlyT1) inhibitor, showcasing the application of central nervous system multiparameter optimization in drug discovery. This highlights the approach to identifying compounds with favorable pharmacokinetic profiles and potent inhibitory activity for potential treatment of central nervous system disorders (Yamamoto et al., 2016).

Soluble Epoxide Hydrolase Inhibitors

The identification of inhibitors for soluble epoxide hydrolase from high-throughput screening underscores the role of specific functional groups, like the triazine heterocycle, in achieving potency and selectivity, vital for developing therapeutic agents for diseases modulated by epoxide hydrolases (Thalji et al., 2013).

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N7O2/c1-32-16-5-4-14(20(21,22)23)9-15(16)26-19(31)13-3-2-8-29(10-13)17-6-7-18(28-27-17)30-12-24-11-25-30/h4-7,9,11-13H,2-3,8,10H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPGRCYCWDCWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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